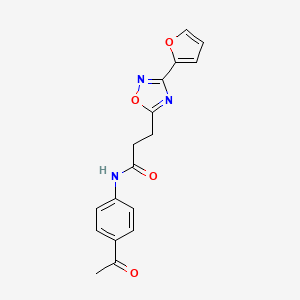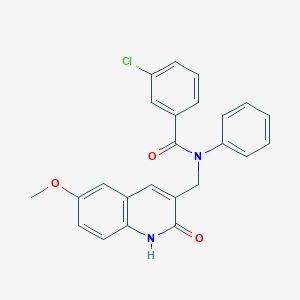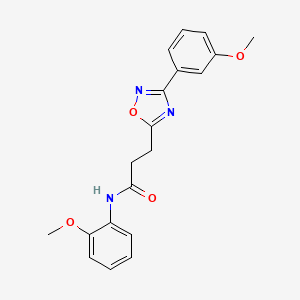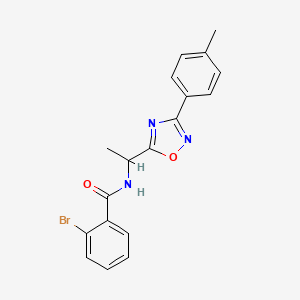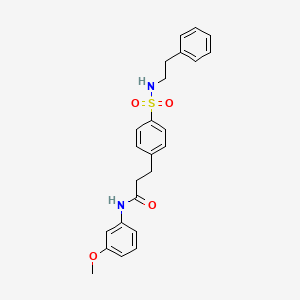
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, also known as MPSP, is a chemical compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamides and has been studied for its anti-inflammatory and analgesic effects. In
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that produces nitric oxide, which is involved in inflammatory processes.
Biochemical and Physiological Effects
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new drugs for the treatment of inflammatory and neurodegenerative diseases. However, one limitation is that the exact mechanism of action of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective drugs for the treatment of inflammatory and neurodegenerative diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which could provide valuable information for the development of new drugs. Additionally, further studies are needed to determine the safety and efficacy of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide in humans, which could pave the way for clinical trials.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide involves the reaction of 3-methoxybenzoyl chloride with 4-aminophenylsulfonamide in the presence of a base, followed by reaction with N-phenethylamine. The resulting product is N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has been studied for its potential therapeutic properties in various scientific research areas. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. N-(3-methoxyphenyl)-3-(4-(N-phenethylsulfamoyl)phenyl)propanamide has also been studied for its potential neuroprotective properties in models of neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[4-(2-phenylethylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-9-5-8-21(18-22)26-24(27)15-12-20-10-13-23(14-11-20)31(28,29)25-17-16-19-6-3-2-4-7-19/h2-11,13-14,18,25H,12,15-17H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJLLSKVLFYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-3-{4-[(2-phenylethyl)sulfamoyl]phenyl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



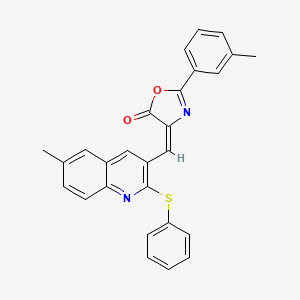

![N-({N'-[(E)-[3-(benzyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7720735.png)

![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7720743.png)


